8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one
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Overview
Description
8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a furoquinoline core structure, which is a fusion of a furan ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-hydroxyquinoline with methylating agents to introduce the methyl group at the 9-position, followed by cyclization to form the furoquinoline structure. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Functionalized furoquinoline derivatives.
Scientific Research Applications
8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
- 7-Methoxy-6-methylfuro[2,3-b]quinoline
- 7-Methoxy-6-prenylfuro[2,3-b]quinoline
- 8-Hydroxyquinoline
Comparison: 8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one is unique due to its specific substitution pattern and the presence of both hydroxy and methyl groups. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the hydroxy group enhances its ability to form hydrogen bonds, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H9NO3 |
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Molecular Weight |
215.20 g/mol |
IUPAC Name |
8-hydroxy-9-methylfuro[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C12H9NO3/c1-13-10-7(3-2-4-9(10)14)11(15)8-5-6-16-12(8)13/h2-6,14H,1H3 |
InChI Key |
IDIVRRBLXIZPAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2O)C(=O)C3=C1OC=C3 |
Origin of Product |
United States |
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